molecular formula C9H7Cl4NO2 B3372156 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one CAS No. 875163-93-2

2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B3372156
CAS No.: 875163-93-2
M. Wt: 303 g/mol
InChI Key: XVSQHCMJCFAFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one is a synthetic organic compound characterized by its complex structure, which includes a trichloromethyl group and a pyrrole ring substituted with a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one typically involves multiple steps:

    Formation of the Pyrrole Ring: The initial step often involves the synthesis of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chloroacetyl Group: The pyrrole ring is then functionalized with a chloroacetyl group. This can be done using chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trichloromethyl Group: Finally, the trichloromethyl group is introduced. This step can involve the reaction of the intermediate compound with trichloroacetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the chloroacetyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can lead to the formation of carboxylic acids or alcohols.

Scientific Research Applications

2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific chemical and physical properties.

    Biological Studies: It serves as a tool for studying biochemical pathways and mechanisms, particularly those involving enzyme inhibition or activation.

    Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethan-1-one
  • 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
  • 2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one

Uniqueness

2,2,2-Trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one is unique due to the presence of both a trichloromethyl group and a chloroacetyl-substituted pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methylpyrrol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl4NO2/c1-14-4-5(7(15)3-10)2-6(14)8(16)9(11,12)13/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSQHCMJCFAFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one
Reactant of Route 4
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one
Reactant of Route 5
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one
Reactant of Route 6
2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.